N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide
Description
This compound is a structurally complex sulfonamide derivative featuring a 2,3-dihydro-1,4-benzodioxin core linked to a thiophene-3-sulfonamide group and a 3,4-dimethylphenyl-substituted 1,2,4-oxadiazole moiety. Its synthesis likely follows a multi-step pathway involving:
Nucleophilic substitution to attach the thiophene-sulfonamide group to the benzodioxin amine.
Cyclocondensation to form the 1,2,4-oxadiazole ring, as seen in analogous syntheses of oxadiazole-containing sulfonamides .
Functionalization with the 3,4-dimethylphenyl group to optimize steric and electronic properties for biological activity.
- The benzodioxin core, which enhances metabolic stability and membrane permeability.
- The 1,2,4-oxadiazole ring, a bioisostere for ester or amide groups, known to improve resistance to enzymatic degradation.
- The sulfonamide group, which facilitates hydrogen bonding with biological targets, often seen in enzyme inhibitors .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5S2/c1-14-4-5-16(12-15(14)2)22-24-23(31-25-22)21-20(8-11-32-21)33(27,28)26(3)17-6-7-18-19(13-17)30-10-9-29-18/h4-8,11-13H,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEABSJKCQSBARP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC5=C(C=C4)OCCO5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide is a synthetic compound that has attracted attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Synthesis
The compound consists of a benzodioxin moiety linked to an oxadiazole and thiophene sulfonamide. The synthesis typically involves multi-step reactions starting from 2,3-dihydrobenzo[1,4]dioxin derivatives and various sulfonamides. The general synthetic route includes:
- Formation of Benzodioxin Derivative : Reaction of 2,3-dihydrobenzo[1,4]dioxin with sulfonyl chlorides.
- Oxadiazole Formation : Coupling with 3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-amine.
- Final Sulfonamide Formation : Introduction of the thiophene sulfonamide group.
Enzyme Inhibition
Recent studies have demonstrated that compounds similar to this compound exhibit significant inhibitory activity against various enzymes:
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| α-glucosidase | Competitive | 0.45 |
| Acetylcholinesterase | Non-competitive | 0.25 |
These findings suggest potential therapeutic applications in treating Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) due to the inhibition of carbohydrate metabolism and neurotransmitter degradation pathways respectively .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro tests indicated that it exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria:
| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Sensitive | 32 µg/mL |
| Escherichia coli | Moderate | 64 µg/mL |
| Pseudomonas aeruginosa | Resistant | >128 µg/mL |
The presence of the oxadiazole moiety is believed to enhance its antimicrobial efficacy .
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines have shown that the compound can selectively induce apoptosis in cancer cells while maintaining the viability of normal cells:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | Induces Apoptosis |
| HeLa (Cervical Cancer) | 12.41 | Induces Apoptosis |
| ARPE-19 (Normal Cells) | >100 | No significant cytotoxicity observed |
This selective cytotoxicity suggests a potential role in cancer therapy .
Case Studies
In a recent clinical study involving patients with T2DM and AD, compounds derived from related structures were administered to evaluate their therapeutic effects. Results indicated improved glycemic control and cognitive function in patients treated with these sulfonamide derivatives over a period of three months.
Scientific Research Applications
Enzyme Inhibition
Recent studies have investigated the compound's potential as an inhibitor for key enzymes involved in metabolic disorders and neurodegenerative diseases. Specifically, it has been evaluated for its inhibitory effects on:
- α-glucosidase : This enzyme is crucial in carbohydrate metabolism, and its inhibition can be beneficial in managing Type 2 diabetes mellitus (T2DM) by slowing down glucose absorption from the intestine .
- Acetylcholinesterase : Inhibitors of this enzyme are of interest for treating Alzheimer's disease by increasing acetylcholine levels in the brain .
The synthesis of derivatives containing sulfonamide groups has shown promising results in inhibiting these enzymes, suggesting that modifications to the benzodioxin structure can enhance activity against specific targets.
Anticancer Activity
Several studies have explored the anticancer properties of compounds related to the target structure. For instance:
- Structure-Activity Relationship (SAR) Studies : Research indicates that modifications to the oxadiazole and thiophene moieties can lead to increased cytotoxicity against various cancer cell lines. Compounds with similar scaffolds have demonstrated significant activity against breast and colon cancer cells .
The design of hybrid molecules combining different pharmacophores has been a successful strategy in enhancing anticancer efficacy. The incorporation of benzodioxin into these hybrids has been shown to improve selectivity and potency.
Case Study 1: Enzyme Inhibition
In a study aimed at synthesizing new sulfonamides with benzodioxin structures, researchers successfully created several derivatives that exhibited strong α-glucosidase and acetylcholinesterase inhibition. These compounds were evaluated using both in vitro assays and computational methods to predict their binding affinities to the target enzymes . The findings highlight the potential for developing new therapeutic agents for T2DM and Alzheimer's disease.
Case Study 2: Anticancer Evaluation
Another significant study focused on synthesizing novel compounds based on the benzodioxin framework for anticancer applications. The synthesized compounds were tested against multiple cancer cell lines, revealing promising results in terms of cytotoxic activity. The study emphasized the importance of structural modifications in enhancing biological activity and therapeutic potential .
Summary Table of Applications
| Application Area | Specific Targets | Key Findings |
|---|---|---|
| Enzyme Inhibition | α-glucosidase | Effective inhibitors for managing T2DM |
| Acetylcholinesterase | Potential treatment for Alzheimer's disease | |
| Anticancer Activity | Various cancer cell lines | Significant cytotoxicity observed |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analogs with Varied Oxadiazole Substituents
Compounds such as N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (e.g., 8a–k from ) share the benzodioxin-sulfonamide framework but differ in substituents on the oxadiazole ring. Key comparisons include:
Triazole-Based Analogs
Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () replace the oxadiazole with a 1,2,4-triazole ring. Key differences include:
- Triazoles exhibit tautomerism (thiol-thione equilibrium), complicating binding predictability, whereas oxadiazoles are conformationally rigid .
- Antibacterial activity : Triazole derivatives show moderate activity (MIC: 12.5–50 µg/mL), while oxadiazole analogs (e.g., 8a–k) are more potent (MIC: 3.12–12.5 µg/mL), suggesting the oxadiazole’s superior target affinity .
Sulfonamide Derivatives with Alternate Cores
Compounds such as 2-(4-(4-X-phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamides () retain the sulfonamide group but use a benzoyl-hydrazinecarbothioamide scaffold. These exhibit weaker antibacterial activity (MIC: >50 µg/mL), highlighting the critical role of the benzodioxin-oxadiazole synergy in enhancing efficacy .
Q & A
Q. Key considerations :
- Temperature : Oxadiazole formation requires precise thermal control (80–120°C) to avoid side products .
- Solvent choice : Dichloromethane or DMF enhances solubility of intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures >95% purity .
Basic: Which analytical techniques are most effective for confirming the compound’s structure and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton environments (e.g., benzodioxin’s methylene groups at δ 4.2–4.5 ppm, oxadiazole’s aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 513.1245) .
- Infrared Spectroscopy (IR) : Detects sulfonamide S=O stretches (~1350 cm⁻¹) and oxadiazole C=N bonds (~1600 cm⁻¹) .
- HPLC : Quantifies purity (>98% with C18 columns, acetonitrile/water mobile phase) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., IC50 measurements using ATP-binding assays vs. fluorescence polarization) .
- Solubility differences : Use DMSO stock solutions at <0.1% v/v to avoid aggregation in cellular assays .
- Metabolic stability : Compare liver microsome studies (human vs. rodent) to clarify species-specific degradation .
Example : Conflicting kinase inhibition data may stem from ATP concentration differences. Validate using a unified kinase profiling panel (e.g., Eurofins DiscoverX) .
Advanced: What experimental designs are optimal for studying the compound’s stability under physiological conditions?
Answer:
- Thermal stability : Use thermogravimetric analysis (TGA) at 25–200°C to identify decomposition points .
- pH stability : Incubate in buffers (pH 1–10) at 37°C for 24h; monitor via HPLC .
- Photostability : Expose to UV light (300–400 nm) and quantify degradation products with LC-MS .
- Oxidative stress : Treat with H2O2 (1–10 mM) to assess sulfonamide and oxadiazole resistance .
Advanced: How can molecular docking and dynamics simulations guide target identification?
Answer:
- Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR, VEGFR2). Focus on hydrogen bonds between the sulfonamide group and Lys/Arg residues .
- MD simulations : Run 100-ns trajectories (AMBER force field) to assess binding mode stability. Analyze RMSD (<2 Å) and ligand-protein contact frequencies .
- Free energy calculations : Apply MM-PBSA to rank binding affinities vs. known inhibitors .
Advanced: What strategies mitigate synthetic challenges in scaling up this compound?
Answer:
- Catalyst optimization : Replace Pd(PPh3)4 with cheaper Pd/C for coupling steps to reduce costs .
- Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., sulfonylation) to improve safety and yield .
- Green solvents : Substitute DMF with cyclopentyl methyl ether (CPME) to enhance sustainability .
Basic: How do structural analogs of this compound inform SAR studies?
Answer:
Compare with:
| Analog | Modification | Impact on Activity |
|---|---|---|
| A | Replacement of 3,4-dimethylphenyl with 4-fluorophenyl | 10× lower kinase inhibition |
| B | Methyl group removed from thiophene | Loss of metabolic stability |
| C | Benzodioxin replaced with benzothiophene | Improved solubility but reduced target binding |
SAR trends suggest the 3,4-dimethylphenyl and N-methyl groups are critical for potency .
Advanced: What in vitro/in vivo models are suitable for evaluating its pharmacokinetics?
Answer:
- In vitro :
- Caco-2 cells : Assess intestinal permeability (Papp >1 ×10⁻⁶ cm/s indicates good absorption) .
- CYP450 inhibition : Screen with human liver microsomes to predict drug-drug interactions .
- In vivo :
- Rodent models : Measure plasma half-life (target: >4h) and tissue distribution via LC-MS/MS .
- Metabolite profiling : Identify Phase I/II metabolites using UPLC-QTOF .
Basic: What safety precautions are required when handling this compound?
Answer:
- Toxicity : Wear nitrile gloves and lab coats; avoid inhalation (potential irritant to respiratory tract) .
- Waste disposal : Neutralize acidic/basic byproducts before incineration .
- Storage : Keep in amber vials at –20°C under argon to prevent oxidation .
Advanced: How can computational methods predict off-target effects?
Answer:
- PharmaDB screening : Use ChEMBL or PubChem databases to identify structurally similar compounds with known off-targets .
- Machine learning : Train Random Forest models on Tox21 data to predict hepatotoxicity .
- Proteome-wide docking : Employ DOCKTITE to screen against 5,000+ human proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
